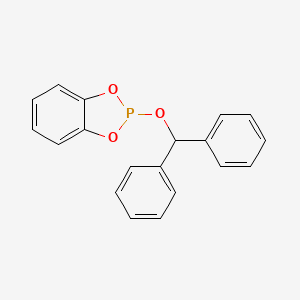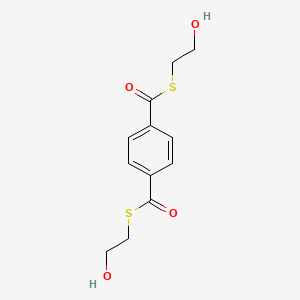
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trimethylcyclopentene ring, and a hexanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentene derivative followed by methoxylation and subsequent chain elongation to introduce the hexanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: This compound shares a similar cyclopentene ring but differs in the functional groups attached to the chain.
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: Another compound with a similar cyclopentene ring but with a nitrile group instead of a methoxy and hexanone chain.
Uniqueness
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its methoxy group and hexanone chain provide distinct chemical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
65113-97-5 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
5-methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one |
InChI |
InChI=1S/C15H26O2/c1-6-13(16)10-14(17-5)9-12-8-7-11(2)15(12,3)4/h7,12,14H,6,8-10H2,1-5H3 |
InChI-Schlüssel |
YKGKPDPNQFGANY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(CC1CC=C(C1(C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


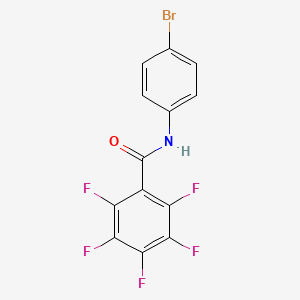

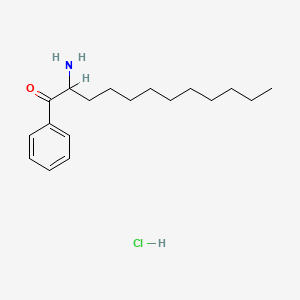
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)

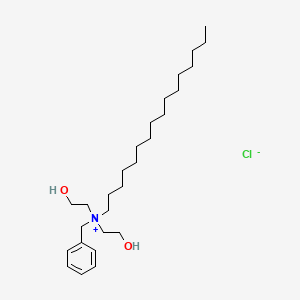
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
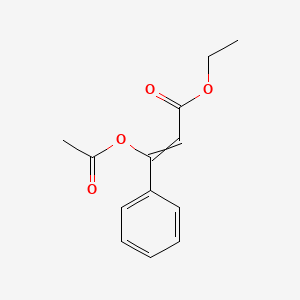
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
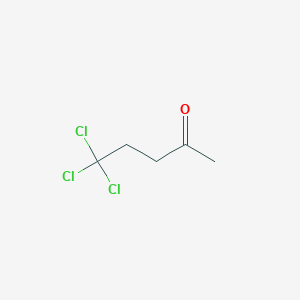
![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)
